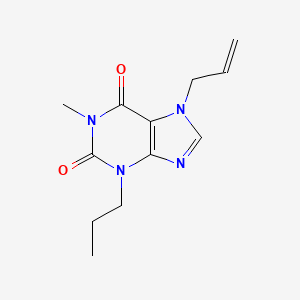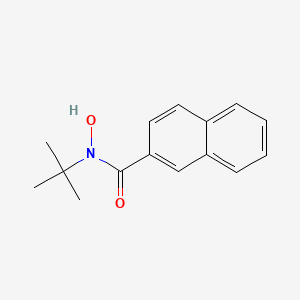![molecular formula C16H14O3S B14303948 4-{2-[4-(Methanesulfonyl)phenyl]ethenyl}benzaldehyde CAS No. 114588-96-4](/img/structure/B14303948.png)
4-{2-[4-(Methanesulfonyl)phenyl]ethenyl}benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{2-[4-(Methanesulfonyl)phenyl]ethenyl}benzaldehyde is an organic compound characterized by the presence of a benzaldehyde group attached to a methanesulfonyl-substituted phenyl group via an ethenyl linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-{2-[4-(Methanesulfonyl)phenyl]ethenyl}benzaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with 4-methanesulfonylphenylacetaldehyde.
Reaction with Sodium Carbonate: The aldehyde is reacted with sodium carbonate in the presence of sodium tungstate as a catalyst.
Oxidation: Hydrogen peroxide is added dropwise to the reaction mixture, leading to the formation of the desired product.
Industrial Production Methods:
Análisis De Reacciones Químicas
Types of Reactions: 4-{2-[4-(Methanesulfonyl)phenyl]ethenyl}benzaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst are used for halogenation reactions
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives
Aplicaciones Científicas De Investigación
4-{2-[4-(Methanesulfonyl)phenyl]ethenyl}benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 4-{2-[4-(Methanesulfonyl)phenyl]ethenyl}benzaldehyde involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation and cell proliferation
Comparación Con Compuestos Similares
- 4-Methanesulfonylphenylacetic acid
- 4-Methanesulfonyl-2-nitrophenylamine
- 4-Methanesulfonyl-2-nitrophenylamine
Comparison: 4-{2-[4-(Methanesulfonyl)phenyl]ethenyl}benzaldehyde is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Propiedades
Número CAS |
114588-96-4 |
|---|---|
Fórmula molecular |
C16H14O3S |
Peso molecular |
286.3 g/mol |
Nombre IUPAC |
4-[2-(4-methylsulfonylphenyl)ethenyl]benzaldehyde |
InChI |
InChI=1S/C16H14O3S/c1-20(18,19)16-10-8-14(9-11-16)3-2-13-4-6-15(12-17)7-5-13/h2-12H,1H3 |
Clave InChI |
ZKBIPKKVVLJXEU-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)C1=CC=C(C=C1)C=CC2=CC=C(C=C2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


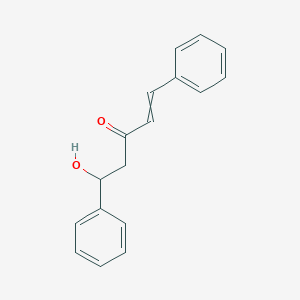
![3-[5-[[3-(2-carboxyethyl)-5-[[3-(2-carboxyethyl)-4-methyl-5-oxopyrrol-2-ylidene]methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-2-[[4-(2-carboxyethyl)-3-methyl-5-oxopyrrol-2-yl]methylidene]-4-methylpyrrol-3-yl]propanoic acid](/img/structure/B14303880.png)
![1,1'-{Methylenebis[(4,1-phenylene)oxymethylene]}bis(2-methylbenzene)](/img/structure/B14303881.png)
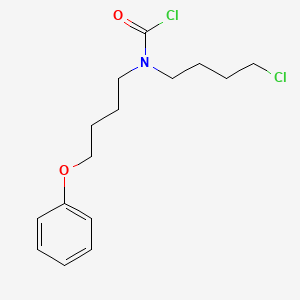
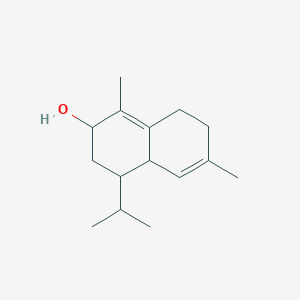

![1-Chloro-2-{[2-(2-chloroethoxy)ethoxy]methoxy}ethane](/img/structure/B14303897.png)

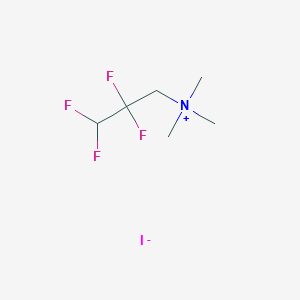
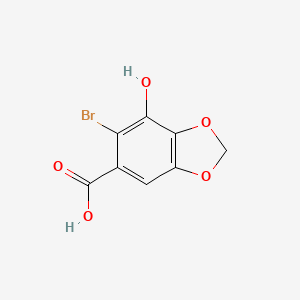
![2,2-Dichloro-1-[2,2-dimethyl-5-(thiophen-2-yl)-1,3-oxazolidin-3-yl]ethan-1-one](/img/structure/B14303931.png)
![4,4'-[(2-Hydroxyphenyl)methylene]bis(2-methylphenol)](/img/structure/B14303955.png)
